N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluoroaniline with benzyl chloride in the presence of a base to form N-benzyl-4-fluoroaniline. This intermediate is then reacted with N-methylpyrazole-4-carboxamide under acidic conditions to yield the target compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using ultrasonic irradiation to shorten reaction times and increase yields .
Chemical Reactions Analysis
N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting its anticancer activity .
Comparison with Similar Compounds
N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds such as:
- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(4-Fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The unique combination of the benzyl and fluorophenyl groups in this compound contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C19H16FN5 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-benzyl-1-(4-fluorophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16FN5/c1-24(12-14-5-3-2-4-6-14)18-17-11-23-25(19(17)22-13-21-18)16-9-7-15(20)8-10-16/h2-11,13H,12H2,1H3 |
InChI Key |
BFMNDNAQWZGQMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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